
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride is a chemical compound commonly known as MOPE. It is a highly reactive compound and is widely used in scientific research for various applications.
Wirkmechanismus
MOPE acts as an acylating agent and can react with various nucleophiles, including amines, alcohols, and thiols. It can also undergo hydrolysis to yield N-methoxy-2-phenylethanimine and oxalyl chloride. The mechanism of action of MOPE involves the formation of an intermediate that undergoes nucleophilic attack by the reactant.
Biochemische Und Physiologische Effekte
MOPE has no known biochemical or physiological effects as it is not used as a drug or medication. It is mainly used in scientific research as a reagent and catalyst.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOPE in lab experiments is its high reactivity, which allows for fast and efficient reactions. It is also readily available and relatively inexpensive. However, MOPE is highly reactive and can be dangerous if not handled properly. It is also unstable and can decompose if exposed to moisture or heat.
Zukünftige Richtungen
There are several future directions for the use of MOPE in scientific research. One direction is the development of new compounds using MOPE as a building block. Another direction is the study of enzyme-catalyzed reactions using MOPE as a tool. MOPE can also be used in the development of new catalysts and the study of reaction mechanisms. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Conclusion:
MOPE is a highly reactive compound that has various scientific research applications. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE has no known biochemical or physiological effects and is mainly used in scientific research as a tool for understanding reaction mechanisms. Despite its advantages, MOPE is highly reactive and can be dangerous if not handled properly. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Synthesemethoden
MOPE can be synthesized using various methods, including the reaction of N-methoxy-2-phenylethanimine with thionyl chloride and the reaction of N-methoxy-2-phenylethanimine with oxalyl chloride. The former method involves the formation of an intermediate, which is then treated with thionyl chloride to yield MOPE. The latter method involves the direct reaction of N-methoxy-2-phenylethanimine with oxalyl chloride to yield MOPE.
Wissenschaftliche Forschungsanwendungen
MOPE has various scientific research applications, including the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE is also used in the study of enzyme-catalyzed reactions and as a tool for understanding the mechanism of action of various enzymes.
Eigenschaften
CAS-Nummer |
111042-15-0 |
|---|---|
Produktname |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
Molekularformel |
C9H8ClNO2 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-13-11-9(10)8(12)7-5-3-2-4-6-7/h2-6H,1H3/b11-9- |
InChI-Schlüssel |
NZUYTSBKXGMWLA-LUAWRHEFSA-N |
Isomerische SMILES |
CO/N=C(/C(=O)C1=CC=CC=C1)\Cl |
SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
Kanonische SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
Synonyme |
Benzeneethanimidoyl chloride, N-methoxy-alpha-oxo-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



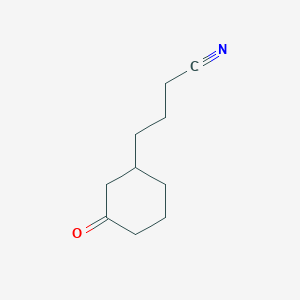
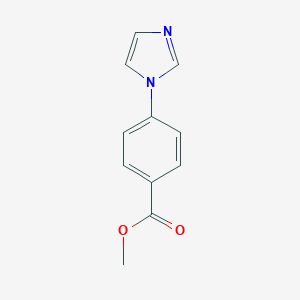
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
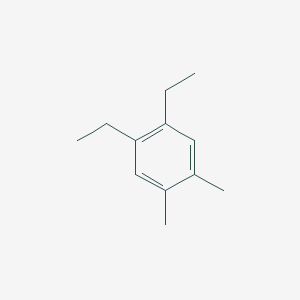
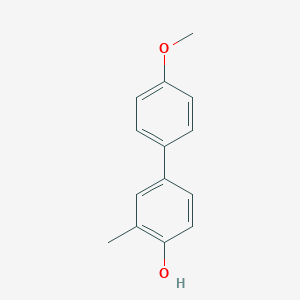


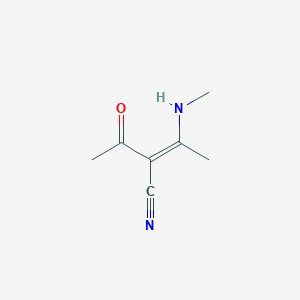
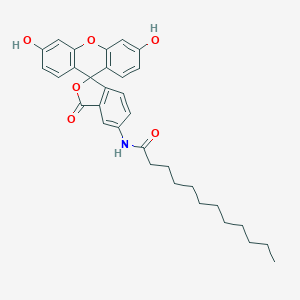
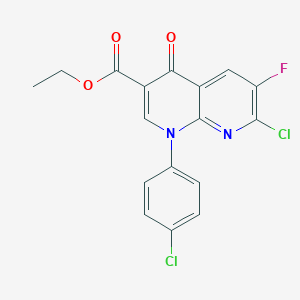

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

